Serylserylserine
Description
Historical Context and Evolution of Triserine Research
The story of Triserine is intrinsically linked to the study of microbial iron uptake. The initial significant foray into what would become Triserine-related research began with the isolation and characterization of the siderophore enterobactin (B1671361) in 1970 from Escherichia coli and Salmonella typhimurium. pnas.orgnih.gov Enterobactin was identified as a cyclic trilactone of N-(2,3-dihydroxybenzoyl)-L-serine, meaning its core structure is a cyclic triserine lactone. pnas.orgnih.govnih.gov For nearly three decades, enterobactin was the sole known example of a siderophore built upon a trilactone framework. nih.gov
Early research focused on understanding the remarkable ability of the enterobactin-triserine scaffold to chelate ferric iron with exceptionally high affinity, a crucial mechanism for bacterial survival in iron-limited environments. pnas.orgacs.org The evolution of research saw chemists successfully achieve the chemical synthesis of enterobactin and its mirror image, enantioenterobactin, which allowed for more detailed studies of its structure-function relationship. pnas.org
Over time, the scope of Triserine research broadened significantly. Scientists began to recognize the Triserine motif beyond its role in siderophores. Studies in the 2000s and 2010s revealed the importance of tri-serine clusters in fundamental cellular processes, such as the regulation of DNA repair mechanisms through the interaction of the BLM helicase with topoisomerase IIα. nih.gov More recently, the Triserine scaffold has been exploited in synthetic biology and medicine. It is now used as a versatile backbone for creating novel drug delivery systems, radiopharmaceuticals for cancer imaging and therapy, and advanced biosensors. acs.orgresearchgate.netresearchgate.netsnmjournals.org
Definition and Classification of Triserine Chemical Entities
Triserine, in its most fundamental form, is a chemical compound classified as a homotripeptide. This means it is composed of three identical amino acid residues, which in this case are L-serine, linked together by peptide bonds. Its systematic IUPAC name is 2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid.
The defining characteristic of Triserine is the presence of three serine units, each contributing a hydroxyl (-OH) group and an amino (-NH2) group, which are available for chemical interactions and modifications. Spectroscopic studies have shown that Triserine adopts a stable β²-sheet-like conformation in aqueous solutions. This ordered structure is a result of the intrinsic properties of serine residues and contrasts with the more random structures of many other small peptides in water.
Several key chemical entities are based on the Triserine motif:
L-seryl-L-seryl-L-serine: The linear form of the tripeptide.
Triserine Lactone: A cyclic ester formed by the intramolecular condensation of the terminal carboxyl group with one of the hydroxyl groups of the serine residues. The cyclic triserine lactone is the foundational scaffold of siderophores like enterobactin. pnas.org
Triserine Derivatives: These are molecules where the Triserine backbone is chemically modified. A notable example is Mercaptoacetyl triserine (MAS3) , a synthetic compound where a mercaptoacetyl group is attached to a Triserine backbone, used as a chelator for radionuclides like Technetium-99m in medical imaging. snmjournals.orgontosight.ai Another derivative is tris(N-trityl-L-serine) trilactone , a protected form used in the synthesis of complex molecules. lookchem.com
Table 1: Classification and Key Features of Triserine Entities
| Entity Name | Classification | Key Structural Feature | Primary Research Context |
|---|---|---|---|
| Triserine (L-seryl-L-seryl-L-serine) | Homotripeptide | Linear chain of three L-serine residues | Fundamental peptide chemistry, protein structure studies |
| Triserine Lactone | Cyclic Depsipeptide | Cyclic ester backbone formed from three serine units | Core scaffold of enterobactin-class siderophores pnas.orgnih.gov |
| Mercaptoacetyl triserine (MAS3) | Synthetic Peptide Derivative | Triserine backbone with an attached mercaptoacetyl group | Chelator for radiopharmaceuticals (e.g., 99mTc) snmjournals.orgontosight.ai |
| tris(N-trityl-L-serine) trilactone | Protected Peptide | Triserine lactone with trityl protecting groups on the amines | Synthetic intermediate in organic chemistry lookchem.com |
Significance of Triserine as a Multifunctional Structural Motif in Biological Systems
The Triserine motif is not merely a chemical curiosity; it is a recurring structural element that nature employs for critical biological functions. Its significance stems from the unique combination of a stable, pre-organized backbone and the reactive hydroxyl side chains of the serine residues.
Iron Acquisition: The most prominent role of the Triserine motif is as the backbone of catecholate siderophores. In enterobactin, the cyclic triserine lactone acts as a scaffold, positioning three catecholate arms in a precise orientation for the octahedral coordination of a ferric ion (Fe³⁺). pnas.orgnih.gov This structure results in one of the highest binding affinities for iron known, allowing bacteria to scavenge this essential nutrient from their environment. nih.govacs.org The chirality of the Triserine backbone also plays a role in the recognition and transport of the iron-siderophore complex. acs.org
Protein Structure and DNA Repair: Beyond its role in small molecules, sequences of serine residues are important in proteins. A "tri-serine cluster" (S577/S579/S580) within the BLM helicase has been identified as critical for regulating chromosome breakage. nih.gov This cluster is located in the region where the BLM protein interacts with topoisomerase IIα, and its presence is required for the proper repair of DNA damage and maintenance of genomic stability. nih.gov The ability of these serine residues to be phosphorylated is thought to be a key part of this regulatory function. nih.gov
Scaffold for Molecular Engineering: The inherent structural properties of the Triserine lactone make it an ideal starting point for chemical synthesis. Researchers have used it as a pre-organized platform to build synthetic receptors and functional molecules. researchgate.net By replacing the native catechol groups of enterobactin with other chemical moieties, scientists can create novel compounds. For instance, attaching fluorescent reporters to a tri-serine tri-lactone scaffold has led to the development of sensors for biologically important molecules like citrate (B86180). researchgate.net
Table 2: Functional Roles of the Triserine Motif in Biological and Synthetic Systems
| System | Specific Example | Function of Triserine Motif | Reference |
|---|---|---|---|
| Microbial Iron Transport | Enterobactin | Provides a chiral, cyclic backbone to position catecholate arms for high-affinity iron chelation. | pnas.orgnih.gov |
| DNA Damage Repair | BLM Helicase | Forms a tri-serine cluster (S577/S579/S580) that regulates interaction with topoisomerase IIα to prevent chromosome breakage. | nih.gov |
| Synthetic Biology | Serine Integrases | Used as a tool for site-specific recombination in DNA assembly and genetic engineering. | |
| Medical Diagnostics | 99mTc-PSMA-I&S | Mercaptoacetyl triserine (MAS3) acts as a stable chelator for the 99mTc radionuclide in a prostate cancer imaging agent. | snmjournals.org |
| Biosensing | Fluorescent Citrate Sensor | The tri-serine tri-lactone scaffold organizes fluorescent groups to create a receptor that selectively binds citrate. | researchgate.net |
Overview of Current Academic Research Frontiers on Triserine
Research involving Triserine and its derivatives continues to push into new and exciting areas, building upon the foundational knowledge of its structure and function. Current frontiers are largely focused on harnessing the Triserine scaffold for targeted therapeutic and diagnostic applications.
Targeted Drug Delivery: A major research thrust is the "Trojan Horse" strategy, where antibiotics are conjugated to siderophores. acs.orgresearchgate.net Because pathogenic bacteria have dedicated uptake systems for siderophores like enterobactin, linking a drug to the siderophore can facilitate its entry into the bacterial cell, overcoming membrane permeability issues and potentially combating antibiotic resistance. researchgate.net
Theranostics and Radiopharmaceuticals: The Triserine motif is central to the development of agents for "theranostics" (a combination of therapy and diagnostics). The derivative Mercaptoacetyl triserine (MAS3) has been successfully used to chelate Technetium-99m (99mTc) and Actinium-225 (225Ac) to create PSMA-targeting agents for the imaging (SPECT) and radionuclide therapy of prostate cancer. snmjournals.orgmdpi.com The high stability of the MAS3-radionuclide complex is a key advantage. snmjournals.org
Biosynthesis of Novel Siderophores: While enterobactin is the archetype, researchers are discovering and characterizing natural variants. nih.gov These include siderophores where the tri-serine core is expanded to a tetra-serine macrolactone or where serine is substituted with threonine (as in corynebactin). nih.govnih.gov Understanding the biosynthesis of these variants provides new insights into microbial adaptation and may offer new scaffolds for chemical synthesis. nih.gov
Development of Anion Receptors: The ability of the Triserine lactone to pre-organize functional groups is being explored to create synthetic receptors for anions. researchgate.net By attaching hydrogen-bond-donating groups (like ureas or carbamates) to the Triserine scaffold, researchers have designed molecules that can selectively bind anions such as fluoride (B91410) and chloride, with potential applications in sensing and separation technologies. researchgate.net
Advanced Biosensors: Building on earlier work, there is ongoing development of high-performance, genetically encoded biosensors using Triserine-related structures. researchgate.net These sensors are designed to detect and quantify key metabolites within living cells, providing a deeper understanding of metabolic changes associated with health and disease. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O7/c10-4(1-13)7(16)11-5(2-14)8(17)12-6(3-15)9(18)19/h4-6,13-15H,1-3,10H2,(H,11,16)(H,12,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJCEKXQUJQNNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592706 | |
| Record name | Serylserylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6620-98-0 | |
| Record name | Serylserylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Triserine Scaffolds
Established Synthetic Routes for Triserine Trilactones
The synthesis of the triserine trilactone core has been a focal point of research, aiming to improve yields and control stereochemistry, which is crucial for biological activity.
High-Yield Macrocyclization Techniques (e.g., Stannoxane Template Methods)
Early syntheses of the triserine lactone, a key component of the siderophore enterobactin (B1671361), were often characterized by low yields. For instance, the initial chemical synthesis of enterobactin resulted in a yield of approximately 1%. pnas.org However, subsequent research has led to significant improvements. pnas.org
The general synthetic approach involves the protection of serine's amino and hydroxyl groups, followed by peptide coupling reactions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS) are commonly employed in anhydrous solvents to facilitate these couplings. For larger scale production, solid-phase peptide synthesis (SPPS) offers an efficient and scalable method.
Stereochemical Control in Triserine Synthesis
The stereochemistry of the triserine scaffold and its derivatives is critical for their biological function and recognition. nih.gov For example, the natural Δ configuration of the ferric enterobactin complex is enforced by the triserine lactone backbone. acs.orgacs.org
The synthesis of specific diastereomers of triserine-based molecules has been a key area of investigation. Researchers have successfully synthesized the full suite of (DHBL/DLysL/DSer)3 macrolactone diastereomers, which includes the siderophore cyclic trichrysobactin (CTC). rsc.orgresearchgate.net This work has provided insights into how the chirality of the amino acid residues directs the stereospecific coordination of the iron center. rsc.orgresearchgate.net Computational studies have suggested that steric interactions between the lysine (B10760008) sidechains and the peptide backbone determine the Λ/Δ configurational preferences. rsc.orgresearchgate.net
The ability to control stereochemistry during synthesis allows for the creation of enantiomers and diastereomers that can be used to probe biological mechanisms. For instance, while the naturally occurring Δ configuration of ferric enterobactin is recognized by E. coli, studies with the synthetic mirror image (Λ configuration, enantioenterobactin) have shown that both enantiomers can be transported into the bacterium, indicating that the chirality of the metal center is not an absolute requirement for recognition by the FepA receptor. nih.gov
Design and Synthesis of Triserine-Containing Peptidomimetics
The triserine scaffold serves as a valuable template for the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but often have improved properties such as enhanced stability and bioavailability. mdpi.comrsc.org
Incorporation of Triserine into Linear and Cyclic Peptide Architectures
The triserine backbone can be incorporated into both linear and cyclic peptide structures to create novel architectures with specific functions. nih.govnih.govbiorxiv.org The development of methods for the ribosomal synthesis of N-methyl-peptides using genetic code reprogramming has opened up new avenues for creating N-methylated linear and cyclic peptides, which can exhibit increased resistance to peptidases and improved membrane permeability. nih.gov
The synthesis of chimeric peptides, which combine bioactive sequences from different peptides or proteins, is another strategy to enhance biological activity or create new functionalities. nih.gov Triserine can be a component of these linear, branched, or cyclic chimeric molecules. nih.gov The cyclization of peptides, which can be achieved through various methods like sidechain-to-sidechain, terminus-to-sidechain, and head-to-tail cyclization, often leads to more conformationally constrained and stable molecules. peptide.com
Functionalization Strategies for Triserine Scaffolds (e.g., Attachment of Chelating Groups)
A key advantage of the triserine scaffold is its amenability to functionalization, particularly the attachment of chelating groups to its three amino functionalities. acs.orgacs.org This has been extensively explored in the context of creating synthetic siderophore analogues.
One notable example is the synthesis of hopobactin, where three 3-hydroxy-1-methyl-2(1H)-pyridinonate (3,2-HOPO) moieties are attached to the triserine trilactone. acs.orgacs.orgresearchgate.net This was the first enterobactin analogue that retained the trilactone scaffold but utilized chelating groups other than catecholamides. acs.orgacs.org The resulting ferric hopobactin complex maintains the chiral Δ configuration of ferric enterobactin and demonstrates remarkable stability, even under highly acidic conditions. acs.orgacs.org This highlights the pre-organizational ability of the triserine scaffold to enhance the binding affinity of the attached chelators. acs.orgacs.org
The ability to attach different chelating groups allows for the fine-tuning of the metal-binding properties of the resulting molecules. This has implications for the development of agents for iron chelation therapy and other applications where specific metal ion sequestration is desired.
Synthesis of Chiral Diastereomers and Analogues of Triserine-Based Molecules
The synthesis of chiral diastereomers and analogues of triserine-based molecules is crucial for understanding structure-activity relationships and for developing compounds with novel properties. rsc.orgnih.gov
The synthesis of all possible diastereomers of a given molecule allows for a thorough investigation of how stereochemistry influences biological activity. orientjchem.org For example, the synthesis of the four C3-symmetric cyclic diastereomers of a triscatechol siderophore, including cyclic trichrysobactin, has been accomplished. rsc.org This enabled a detailed study of how the chirality of the lysine and serine residues affects the configuration of the Fe(III) complex. rsc.orgrsc.org
Furthermore, the development of stereoselective synthetic methods allows for the preparation of specific enantiomers and diastereomers of analogues. nih.govnih.govrsc.orgmdpi.com These methods often employ chiral starting materials or chiral catalysts to control the stereochemical outcome of the reactions. nih.govmdpi.com The ability to synthesize a library of diastereomers provides a powerful tool for drug discovery and for probing the molecular basis of biological recognition. rsc.orgresearchgate.net
Below is a table summarizing key synthetic approaches and the resulting Triserine derivatives.
| Synthetic Goal | Methodology | Key Reagents/Conditions | Resulting Compound/Feature | Yield | Reference |
| Triserine Trilactone Synthesis | Stannoxane Template Macrocyclization | Stannoxane template | High-yield macrocyclic triserine trilactone | ~50% | acs.orgacs.orgnih.gov |
| Triserine Trilactone Synthesis | Peptide Coupling | Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS) | Linear triserine precursors | - | |
| Stereochemical Control | Synthesis of Diastereomers | Established macrolactone construction methodology | (DHBL/DLysL/DSer)3 diastereomers | - | rsc.orgresearchgate.net |
| Functionalization | Attachment of Chelating Groups | Acylation of triserine trilactone triamine | Hopobactin (with 3,2-HOPO groups) | - | acs.orgacs.org |
| Peptidomimetic Synthesis | Incorporation into Peptides | Ribosomal synthesis with genetic code reprogramming | Linear and cyclic N-methyl-peptides | - | nih.gov |
Development of Novel Triserine-Derived Molecular Frameworks (e.g., Azole Peptoids)
The development of novel molecular frameworks built upon the triserine scaffold extends beyond siderophore analogs into the realm of peptidomimetics, such as azole peptoids. Peptoids, or N-substituted oligoamides, are a class of polymers that mimic the structure of peptides but offer greater chemical diversity and proteolytic stability. The incorporation of azole heterocycles (e.g., oxazoles, thiazoles, triazoles) into these structures can introduce unique functionalities, including metal coordination sites and specific interaction motifs. researchgate.net
While the direct synthesis of a "triserine-derived azole peptoid" is an emerging concept, the methodologies for creating its constituent parts are well-established. The triserine trilactone provides a rigid, conformationally defined core, ideal for orienting appended molecular chains. researchgate.net The three primary amine functionalities on the trilactone scaffold can serve as initiation points for the solid-phase synthesis of peptoid chains.
The synthesis of azole-containing peptoids can be achieved through several routes. One approach involves using heterocyclic halomethyl carboxylic acids as backbone building blocks in peptoid synthesis. researchgate.net Another powerful method is the post-synthetic modification of a pre-formed peptoid. researchgate.net For instance, a peptoid containing a chloroalkyl side chain can undergo nucleophilic substitution with azide, followed by a [3+2] cycloaddition reaction to form a triazole ring. researchgate.net This modularity allows for the creation of libraries of peptoids with diverse azole functionalities. researchgate.net
Table 3: Synthetic Approaches for Azole-Containing Peptoids
| Method | Description | Azoles Incorporated | Reference |
|---|---|---|---|
| Direct Backbone Incorporation | Solid-phase synthesis using azole-functionalized N-substituted glycine (B1666218) monomers. | Oxazole, Thiazole | researchgate.net |
| Post-Synthetic Modification | On-resin substitution of haloalkyl side chains with azoles or precursors (e.g., azide, cyanide) followed by cycloaddition. | Triazole, Tetrazole, Imidazole, Pyrazole | researchgate.net |
| Ribosomal Synthesis & Conversion | Ribosomal incorporation of a bromovinylglycine derivative followed by post-translational chemical conversion to an azole. | Oxazole, Thiazole | nih.gov |
By combining the preorganized triserine lactone core with the synthetic versatility of azole peptoids, novel and complex molecular architectures can be envisioned. Such frameworks could position multiple azole-containing side chains in a precise three-dimensional arrangement, creating sophisticated receptors, catalysts, or therapeutic agents. The triserine scaffold acts as a molecular flytrap, pre-organizing functional groups for high-affinity binding or specific reactivity. acs.org This strategy leverages the conformational rigidity of the cyclic triserine core to control the spatial presentation of the flexible, functional peptoid arms.
Advanced Spectroscopic Characterization and Structural Elucidation of Triserine Systems
Vibrational Spectroscopy for Conformational Analysis of Triserine and its Derivatives
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure and conformational dynamics of peptides like triserine. ua.pt These methods are particularly sensitive to the peptide backbone and the influence of hydrogen bonding. ua.pt
Infrared (IR) and Raman Spectroscopy for Amide I Band Analysis
The Amide I band, which appears in the infrared spectrum between 1600 and 1700 cm⁻¹, is one of the most informative vibrational modes for peptide secondary structure analysis. biorxiv.org This band primarily originates from the C=O stretching vibration of the peptide backbone. biorxiv.orgmdpi.com Its precise frequency is sensitive to the local environment, including hydrogen-bonding patterns and the geometric orientation of the peptide bonds, which differ between secondary structures like α-helices, β-sheets, and disordered coils. biorxiv.orghoriba.com
Raman spectroscopy provides complementary information. researchgate.net The Amide I band in Raman spectra, typically found between approximately 1580 cm⁻¹ and 1720 cm⁻¹, also arises mainly from the C=O stretching mode. nih.gov The analysis of Amide I band profiles and sub-peaks in both IR and Raman spectra allows for the quantitative estimation of the relative proportions of different secondary structural elements. biorxiv.orgnih.gov For instance, different hydrogen bonding patterns and dipole-dipole interactions within α-helices and β-sheets result in characteristic frequencies and band shapes. biorxiv.org The Amide III band, located near 1300 cm⁻¹, is also sensitive to conformation, though the correlation is less direct than for the Amide I band. horiba.com
Table 1: General Amide I Band Positions for Protein Secondary Structures
| Secondary Structure | Typical IR Band Position (H₂O) (cm⁻¹) |
|---|---|
| α-Helix | 1648-1657 biorxiv.org |
| β-Sheet | 1623-1641 & 1674-1695 biorxiv.org |
| Turns | 1662-1686 biorxiv.org |
| Disordered | 1642-1657 biorxiv.org |
Data derived from studies on protein structures and may serve as a general reference for peptides like triserine.
Vibrational Circular Dichroism (VCD) Spectroscopy for Secondary Structure Determination
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. bruker.combruker.com This technique is exceptionally sensitive to the three-dimensional arrangement of atoms and is a powerful method for determining the absolute configuration and solution-state conformation of molecules like triserine. bruker.com
For peptides and proteins, VCD is particularly adept at discriminating between different types of secondary structures, including various helical forms, β-sheets, and random coils. nih.gov The analysis of VCD spectra, often in conjunction with IR and Raman data, provides a more complete picture of the peptide's conformational distribution in solution. researchgate.netnih.gov Quantum-chemical simulations are frequently used to compare with experimental VCD spectra, aiding in the detailed structural interpretation of complex biomolecules. rsc.org This combined experimental and computational approach allows for a nuanced understanding of the conformational preferences of triserine and its derivatives. ua.pt
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of molecules in solution. For triserine and its derivatives, ¹H and ¹³C NMR provide atom-level information about the chemical environment, connectivity, and conformation.
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Peptide Residues
| Nucleus | Type of Proton/Carbon | Typical Chemical Shift Range (ppm) |
|---|---|---|
| ¹H | Amide (N-H) | 7.5 - 9.0 |
| ¹H | α-CH | 3.5 - 4.8 |
| ¹H | β-CH₂ (Serine) | 3.6 - 4.5 |
| ¹³C | Carbonyl (C=O) | 170 - 180 |
| ¹³C | α-C | 50 - 65 |
| ¹³C | β-C (Serine) | 60 - 70 |
Note: These are general ranges and can vary based on solvent, pH, temperature, and local conformation.
Electronic Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Metal Complex Configuration
Electronic Circular Dichroism (CD) spectroscopy is a key technique for analyzing chiral molecules, providing information on secondary structure and the absolute configuration of stereocenters. numberanalytics.comjascoinc.com It measures the differential absorption of left and right circularly polarized ultraviolet light. numberanalytics.com
X-ray Diffraction Studies of Crystalline Triserine Compounds and Complexes
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional atomic arrangement of molecules in the solid state. nih.gov This technique has been applied to derivatives of triserine, particularly the cyclic triserine lactone that forms the scaffold for the siderophore enterobactin (B1671361). researchgate.netopen.edu
The crystal structure of an N-trityl intermediate of the cyclotriseryl trilactone was determined to probe the conformational stability of the ring. researchgate.net The analysis revealed an orthorhombic crystal system with space group P2₁2₁2₁. researchgate.net Furthermore, the crystal structure of a ferric complex of a hopobactin, an analog of enterobactin built on the triserine trilactone scaffold, was solved, showing a monoclinic system with space group P2₁. researchgate.net Such studies provide exact bond lengths, bond angles, and torsional angles, offering an unambiguous snapshot of the molecule's conformation and the coordination geometry of metal complexes. mdpi.comresearchgate.net Comparing the conformation of the triserine ring in different complexes shows that its structure is highly stable and not significantly distorted by metal complexation. researchgate.net Powder X-ray diffraction (PXRD) is also used to characterize crystalline materials when single crystals are not available, confirming the formation of new complexes and determining their crystallinity and phase. nih.govjocpr.comresearchgate.net
Table 3: Crystallographic Data for a Triserine Lactone Derivative and its Ferric Complex
| Compound | Crystal System | Space Group | Key Unit Cell Dimensions (Å) |
|---|---|---|---|
| N-trityl-cyclotriseryl trilactone intermediate | Orthorhombic | P2₁2₁2₁ | a = 9.2495, b = 11.3584, c = 48.945 researchgate.net |
| Ferric hopobactin complex | Monoclinic | P2₁ | a = 13.0366, b = 22.632, c = 27.130, β = 100.926° researchgate.net |
Hyphenated and Advanced Spectroscopic Methodologies Applied to Triserine Research
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for complex mixtures. slideshare.nethumanjournals.comnih.gov For research involving triserine and its oligomers, Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly valuable. slideshare.netresearchgate.net
LC-MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive detection and structural information provided by mass spectrometry. humanjournals.com This technique is ideal for analyzing reaction mixtures, identifying products of spontaneous peptidization of serine, and mapping cleavage sites in peptide substrates. researchgate.netnih.gov For instance, LC-MS has been used to identify serine oligomers in solution and to confirm the identity of specific cleavage products in enzymatic assays. nih.gov Tandem mass spectrometry (MS/MS) provides further structural detail by fragmenting selected ions, which can help in sequencing short peptides or identifying cross-linking sites. nih.govacs.orgacs.org Other hyphenated methods like LC-NMR and GC-MS also exist, combining chromatography with NMR or IR spectroscopy to provide comprehensive structural analysis of separated components. humanjournals.comresearchgate.netijpsjournal.com These advanced methodologies are crucial for studying the complex chemistry of serine oligomers in biological and abiotic systems. researchgate.netplos.org
Computational and Theoretical Chemistry of Triserine Containing Molecular Systems
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are instrumental in elucidating the electronic properties that govern the behavior of triserine. These approaches offer detailed insights into molecular geometry, spectroscopic characteristics, and bonding.
Density Functional Theory (DFT) Applications for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) has become a important tool for accurately predicting the molecular structures and vibrational spectra of peptides like triserine. spectroscopyonline.comnsf.gov DFT methods, particularly hybrid functionals like B3LYP, combined with appropriate basis sets such as 6-311++G(d,p), are employed to perform geometry optimizations and calculate spectroscopic parameters. spectroscopyonline.comresearchgate.net This process is foundational for most theoretical studies, as the accuracy of subsequent property calculations relies on a well-optimized geometry. nsf.govnih.gov
Table 1: Representative DFT Functionals and Basis Sets Used in Peptide Studies
| DFT Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP | 6-311++G(d,p) | Geometry optimization, Vibrational frequencies spectroscopyonline.comresearchgate.net |
| PBE0 | def2-TZVP | Geometry optimization of metal complexes nsf.gov |
| TPSSh | - | Prediction of spectroscopic properties nih.gov |
This table is for illustrative purposes and represents common combinations used in the literature. The choice of functional and basis set is highly dependent on the specific system and properties of interest.
Analysis of Molecular Orbitals and Bonding Characteristics
The analysis of molecular orbitals (MOs) provides a detailed picture of the electronic distribution and bonding within the triserine molecule. lumenlearning.com Molecular orbital theory describes how atomic orbitals combine to form bonding and antibonding molecular orbitals that extend over the entire molecule. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's reactivity.
Natural Bond Orbital (NBO) analysis is a common technique used alongside DFT calculations to investigate charge distribution, hybridization, and donor-acceptor interactions, such as hydrogen bonds. researchgate.netnih.gov In triserine, the hydroxyl groups of the serine residues can act as both hydrogen bond donors and acceptors, leading to significant intramolecular and intermolecular interactions that stabilize its structure. rsc.org NBO analysis can quantify the strength of these interactions by calculating the second-order perturbation energy, E(2), which reflects the delocalization of electron density from a donor orbital to an acceptor orbital. researchgate.net These interactions, including n→π* and n→σ* transitions, are crucial for understanding the stability of specific conformations. nih.gov
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical methods provide detailed information about static structures, molecular dynamics (MD) simulations are essential for exploring the dynamic conformational landscape of peptides in solution. chemrxiv.orgelifesciences.org MD simulations model the movement of atoms over time, providing insights into the flexibility and accessible conformations of molecules like triserine. researchgate.netmdpi.com
Prediction of Solution-Phase Peptide Structures (e.g., Beta-Sheet-like Structures of Triserine)
MD simulations have been successfully used to study the conformational preferences of short peptides in aqueous solution. researchgate.net Studies on homotripeptides have shown that while some, like trialanine, exhibit significant conformational dynamics, triserine tends to adopt a more stable, single β-sheet-like structure. researchgate.net This propensity for a β²-like structure is a significant finding, as it suggests an intrinsic structural preference encoded by the serine residues. researchgate.netcolab.ws This contrasts with many other small peptides that behave as random coils in water. The stability of this structure is largely attributed to favorable hydrogen bonding.
Various force fields, such as AMBER and CHARMM, are used in MD simulations to model the interactions between atoms. researchgate.net The choice of force field and water model (e.g., TIP3P) is critical for accurately reproducing experimental observations. mdpi.comresearchgate.net Enhanced sampling techniques and long-timescale simulations are often necessary to adequately explore the conformational space and predict the dominant solution-phase structures. mdpi.comnih.gov
Modeling of Intra- and Intermolecular Interactions
The structure and function of peptides are governed by a delicate balance of intra- and intermolecular interactions. mdpi.com In triserine, intramolecular hydrogen bonds involving the side-chain hydroxyl groups and the peptide backbone are critical in stabilizing its folded conformation. rsc.org Intermolecular interactions, primarily with solvent molecules, also play a crucial role. aip.org
Computational models can dissect these interactions. For example, MD simulations explicitly model the interactions between the peptide and surrounding water molecules, revealing how solvation affects conformational stability. mdpi.com The interactions of water molecules with the polar groups of a peptide can lead to the destabilization of certain structures and favor others that are more accessible for solvation. mdpi.com Methods like the Independent Gradient Model (IGM) can be used to visualize and quantify both intra- and intermolecular interactions based on the electron density. rsc.orgchemrxiv.org Symmetry-Adapted Perturbation Theory (SAPT) is another powerful method for decomposing intermolecular interaction energies into physically meaningful components like electrostatic, exchange, induction, and dispersion forces. mdpi.com
Computational Studies of Triserine-Mediated Molecular Recognition and Chirality
The specific three-dimensional structure and chirality of triserine are fundamental to its role in molecular recognition, a key process in many biological and chemical systems. chiralpedia.comescholarship.org Computational methods are invaluable for understanding how the chiral nature of triserine influences its interactions with other molecules. numberanalytics.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| Triserine |
| L-seryl-L-seryl-L-serine |
| Trialanine |
| Trivaline |
| Trilysine |
| Enterobactin (B1671361) |
| Siderocalin |
| Triglycine |
| Cysteine |
| Hydrogen peroxide |
| Dithiothreitol (DTT) |
| β-mercaptoethanol |
| Dicyclohexylcarbodiimide (B1669883) (DCC) |
| N-hydroxysuccinimide (NHS) |
| Serine nonapeptide |
| Ac-(Ser-Ala)4-Ser-NH2 |
| Tripleurin XIIc |
| Clevudine |
| Telbivudine |
| Citrate (B86180) |
| Carbon |
| Oxygen |
| Nitrogen |
| Fluorine |
| Chlorine |
| Copper(II) |
| Europium(III) |
| Scandium(III) |
| Yttrium(III) |
| Thorium(IV) |
| Terbium(III) |
| Iron(III) |
| Rhenium(I) |
| Platinum |
| Thioglycollic acid |
| Cadmium telluride (CdTe) |
| Methanol |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Chloroform |
Development of Theoretical Models for Triserine-Related Chemical Phenomena
The development of theoretical models for triserine-containing molecular systems is crucial for understanding their structure, function, and interactions at a sub-atomic level. These computational approaches provide insights that are often inaccessible through experimental methods alone, enabling the prediction of molecular conformation, reaction energetics, and spectroscopic properties. The synergy between computational modeling and experimental validation has been particularly fruitful in elucidating the complex behavior of triserine-based structures like siderophores and synthetic receptors.
Theoretical models for triserine systems are generally developed using quantum mechanics (QM), molecular mechanics (MM), or hybrid QM/MM methods. The choice of method depends on the size of the system and the specific chemical phenomenon being investigated. Molecular mechanics force fields, for instance, are used in molecular dynamics (MD) simulations to explore the conformational landscape of large systems over time. nih.gov In contrast, more computationally intensive quantum mechanics methods like Density Functional Theory (DFT) are employed to study electronic structure, bonding, and reactivity with high accuracy. iiserkol.ac.in
A significant area of model development has focused on enterobactin and its synthetic analogs, where the triserine lactone backbone provides a preorganized scaffold for metal chelation. researchgate.net Molecular modeling calculations have been instrumental in predicting the chiral preference (Δ or Λ configuration) of metal complexes, explaining how the conformation of the triserine backbone dictates the stereochemistry at the metal center. researchgate.netresearchgate.net These models often reveal that steric interactions between sidechains and the peptide backbone are a key factor in determining the preferred configuration. researchgate.netnih.gov
Furthermore, theoretical models have been developed to design novel triserine-based molecular receptors. High-level DFT and ab initio calculations have been used to rationally design tripodal receptors for recognizing specific anions, such as tricarboxylate salts, in aqueous media. researchgate.net These computational studies assess the binding ability of different functional groups attached to the tri-serine tri-lactone scaffold, guiding synthetic efforts toward receptors with high affinity and selectivity. researchgate.net
The development of these models is not purely theoretical; it relies heavily on validation against experimental data. For example, theoretical predictions of molecular structure are often compared with X-ray crystallography or NMR data. Calculated spectroscopic parameters are benchmarked against experimental FTIR, Raman, and vibrational circular dichroism (VCD) spectra to confirm that the model accurately reproduces the observed molecular behavior, such as triserine's stable β²-sheet-like conformation in aqueous solutions. A notable example is the study of ferric enterobactin, where models combining DFT calculations with EXAFS (Extended X-ray Absorption Fine Structure) and NMR analyses were used to confirm a protonation-induced shift in the coordination geometry of the iron center. nih.gov
The table below summarizes some of the key theoretical models and computational methods applied to study triserine-containing systems.
Table 1: Theoretical and Computational Models Applied to Triserine Systems
| Computational Method | Level of Theory / Force Field | Molecular System Studied | Phenomenon Investigated | Reference(s) |
| Molecular Modeling | Not Specified | Vanadium-Enterobactin Complex | Conformational analysis and prediction of chiral preference | researchgate.net |
| Density Functional Theory (DFT) | PBE0/6-311++G(d,p) | Ferric complexes of cyclic (DHBL/DLysL/DSer)3 diastereomers | Influence of amino acid chirality on Fe(III) coordination preference | nih.gov |
| DFT, Ab initio | RI-BP86/SVP, RI-MP2/TZVP | Tri-serine tri-lactone based squaramide receptor | Rational design of a tripodal receptor for tricarboxylate salts | researchgate.net |
| DFT, EXAFS analysis | Not Specified | Ferric Enterobactin [FeIII(Ent)]3- and [FeIII(H3Ent)]0 | Protonation-induced coordination shift from catecholate to salicylate (B1505791) mode | nih.gov |
| Spectroscopic analysis & Modeling | Polarized Raman, FTIR, VCD | Triserine (L-seryl-L-seryl-L-serine) | Determination of stable β²-sheet-like conformation in aqueous solution |
Detailed research findings from these theoretical models provide quantitative data that aligns with and explains experimental observations. For instance, in the study of ferric enterobactin's protonation, a combination of experimental and theoretical work provided precise metal-ligand bond distances, confirming the structural change.
Table 2: Comparison of Experimental (EXAFS) and Calculated Fe-O Bond Distances in Ferric Enterobactin
| Complex | Coordination Mode | Average Fe-O Bond Length (Å) from EXAFS | Static Disorder (σ²stat Ų) | Key Implication | Reference(s) |
| [FeIII(Ent)]3- | Catecholate | 2.00 | 0.00067 | Standard catecholate coordination to Fe(III) | nih.gov |
| [FeIII(H3Ent)]0 | Salicylate (Protonated) | 1.98 | 0.00351 | Shorter bonds and higher disorder consistent with a shift to salicylate coordination upon protonation | nih.gov |
These findings demonstrate the power of developing specific theoretical models to unravel complex chemical phenomena in triserine-containing systems. nih.gov By accurately predicting and analyzing structural features, such as bond lengths and conformational preferences, these models provide a foundational understanding for the rational design of new molecules with targeted properties, from siderophore analogs to advanced therapeutic agents. nih.govmdpi.com
Biochemical and Molecular Biological Investigations of Triserine Functions
Triserine as a Key Component in Siderophore Biosynthesis and Iron Homeostasis
In the microbial world, where iron is an essential but often scarce nutrient, many bacteria have evolved to produce high-affinity iron chelators known as siderophores. mdpi.comresearchgate.net Triserine is a fundamental building block in the synthesis of one of the most powerful and well-studied siderophores, enterobactin (B1671361). mdpi.com
Enterobactin is a cyclic triscatechol derivative built upon a triserine lactone backbone. researchgate.netuni-muenchen.depnas.org This unique structure is composed of three 2,3-dihydroxybenzoyl (DHB) groups attached to a macrocyclic scaffold formed by three L-serine residues linked by ester bonds. researchgate.netnih.gov The triserine lactone core provides the necessary framework to position the three catecholate groups in an optimal octahedral arrangement for exceptionally tight and specific binding of ferric iron (Fe³⁺). uni-muenchen.denih.gov This high affinity is critical for scavenging iron from the host environment. mdpi.com The conformation of the 12-membered triserine ring in enterobactin results in the lactone carbonyl and the exocyclic amine groups being in axial positions, which contributes to its specific metal coordination properties. pnas.org While the triserine macrocycle itself is not directly recognized by the outer membrane receptors that bind the ferric-enterobactin complex, its structural integrity is paramount for the subsequent intracellular release of iron. uni-muenchen.de
The biosynthesis of enterobactin is a complex process involving a series of enzymatic reactions catalyzed by proteins encoded by the ent gene cluster. mdpi.com This pathway can be divided into two main parts: the synthesis of 2,3-dihydroxybenzoic acid (DHB) from chorismate and the subsequent assembly of enterobactin from DHB and L-serine by a non-ribosomal peptide synthetase (NRPS) system. mdpi.comresearchgate.net
The NRPS machinery includes the enzymes EntE, EntB, and EntF. mdpi.com The bifunctional protein EntB plays a central role, possessing both an N-terminal isochorismatase domain and a C-terminal aryl carrier protein (ArCP) domain. researchgate.netresearchgate.net The assembly process involves the activation of L-serine and its loading onto the EntF peptidyl carrier protein domain. researchgate.net The final step involves the cyclization of three 2,3-dihydroxybenzoyl-L-serine monomers to form the triserine lactone ring, a reaction catalyzed by the thioesterase domain of EntF. researchgate.net
| Enzyme | Function | Interacting Partners | Reference |
|---|---|---|---|
| EntC | Isochorismate synthase | EntB | researchgate.netnih.gov |
| EntB | Bifunctional: Isochorismatase (N-term) and Aryl Carrier Protein (C-term) | EntA, EntC, EntE, EntF | researchgate.netresearchgate.net |
| EntA | 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase | EntB, EntE | researchgate.netscispace.com |
| EntE | 2,3-dihydroxybenzoate-AMP ligase | EntA, EntB | researchgate.netscispace.com |
| EntF | Enterobactin synthetase (NRPS) | EntB | researchgate.net |
For the bacterium to utilize the scavenged iron, the highly stable ferric-enterobactin complex must be broken down. This is accomplished by intracellular esterases that hydrolyze the triserine lactone backbone. nih.govnih.gov In Escherichia coli, the ferric enterobactin esterase (Fes) is responsible for this crucial step. nih.govacs.org
Research has demonstrated the remarkable stereospecificity of these enzymes. Fes can hydrolyze the tri-L-serine trilactone of enterobactin but is unable to cleave synthetic analogs with a tri-D-serine backbone (enantio-enterobactin). nih.govacs.org This chiral recognition is critical for iron release; although the outer membrane receptor FepA can bind both the natural and the enantio- form of ferric enterobactin, only the natural L-serine-based siderophore can be processed intracellularly to release iron. uni-muenchen.deacs.org
In contrast, the esterase BesA from Bacillus subtilis, which hydrolyzes the threonine-based siderophore bacillibactin, exhibits broader substrate specificity. nih.govnih.gov BesA can hydrolyze the trilactones of both enterobactin (tri-L-serine) and bacillibactin (tri-L-threonine). nih.govebi.ac.uk However, like Fes, BesA is also stereospecific and cannot cleave trilactones made from D-serine. nih.govacs.org This indicates that while the type of amino acid in the backbone can vary for BesA recognition, the L-chirality of the backbone is a strict requirement for hydrolysis by both Fes and BesA. acs.org
The chirality of the triserine backbone in enterobactin dictates the stereochemistry of the resulting ferric complex. uni-muenchen.denih.gov The L-serine residues in natural enterobactin force the three catecholate groups to coordinate the Fe³⁺ ion in a specific three-dimensional arrangement, resulting in a complex with a Δ (delta) absolute configuration at the metal center. uni-muenchen.depnas.org In contrast, the synthetic enantio-enterobactin, made from D-serine, forms a complex with the opposite Λ (lambda) configuration. uni-muenchen.de
Enterobactin and bacillibactin are two major catecholate siderophores produced by Gram-negative and Gram-positive bacteria, respectively. nih.govnih.gov A key structural difference between them lies in their macrocyclic backbones: enterobactin is built on a tri-L-serine lactone, while bacillibactin is based on a tri-L-threonine lactone with glycine (B1666218) spacers linking the backbone to the catecholamide groups. nih.govebi.ac.uk
These seemingly minor structural variations lead to significant differences in their biochemical properties and biological recognition. nih.gov The threonine backbone in bacillibactin, along with the glycine spacers, results in a ferric complex with a Λ configuration, opposite to that of ferric-enterobactin (Δ). uni-muenchen.de This difference in metal center chirality, however, does not prevent cross-utilization by some bacteria. For instance, B. subtilis can take up ferric-enterobactin. nih.gov The critical difference for specificity lies in the intracellular hydrolysis step. The E. coli esterase Fes is highly specific for the tri-L-serine backbone and cannot hydrolyze bacillibactin. nih.govacs.org Conversely, the B. subtilis esterase BesA is more promiscuous and can cleave both threonine and L-serine-based backbones. nih.govacs.org
The substitution of serine with threonine also affects the chemical stability of the siderophore. The threonine-based backbone of bacillibactin confers greater resistance to acid hydrolysis compared to the serine-based backbone of enterobactin. nih.gov This is a crucial adaptation that may prevent the breakdown of the siderophore in acidic environments and also serves as a mechanism to prevent "piracy" of bacillibactin by bacteria that only produce and utilize enterobactin. nih.gov
| Feature | Enterobactin | Bacillibactin | Reference |
|---|---|---|---|
| Backbone | Tri-L-serine lactone | Tri-L-threonine lactone (with glycine spacers) | nih.govnih.gov |
| Producing Bacteria | Gram-negative (e.g., E. coli) | Gram-positive (e.g., B. subtilis) | nih.gov |
| Fe³⁺ Complex Chirality | Δ (Delta) | Λ (Lambda) | uni-muenchen.de |
| Hydrolyzing Esterase in E. coli (Fes) | Hydrolyzes | Does not hydrolyze | nih.govacs.org |
| Hydrolyzing Esterase in B. subtilis (BesA) | Hydrolyzes | Hydrolyzes | nih.govacs.org |
| Acid Stability | Lower | Higher | nih.gov |
Role of Triserine Chirality in Metal-Ion Coordination and Biological Recognition
Triserine Clusters in Protein Structure-Function Relationships and Cellular Regulation
Beyond their role in siderophore synthesis, clusters of serine residues, including triserine motifs, are found within the primary structure of various proteins where they can play significant roles in structure, function, and regulation. Serine, with its hydroxyl group, is a common site for post-translational modifications, particularly phosphorylation. nih.gov
A notable example of a functional triserine cluster is found in the human Bloom's syndrome helicase (BLM). nih.gov This protein contains a phosphosite tri-serine cluster (S577/S579/S580) located within its interaction domain for topoisomerase IIα. nih.gov This cluster is critical for regulating the interaction between these two proteins and for maintaining chromosomal stability. nih.gov The phosphorylation state of this triserine motif acts as a molecular switch; substitution of these serines with alanine (B10760859) (to prevent phosphorylation) leads to increased DNA damage and chromosomal abnormalities, while substitution with aspartic acid (to mimic phosphorylation) restores normal function. nih.gov This demonstrates how a triserine cluster can act as a regulatory hub, fine-tuning protein-protein interactions in response to cellular signals like DNA damage. nih.gov
In another context, a tri-serine motif has been identified as a key phosphorylation site in the primate SRY protein, which is essential for male sex determination. oup.com Phosphorylation of this cluster, likely by protein kinase A (PKA), is required for the full gene-regulatory activity of SRY. oup.com This finding illustrates how the acquisition of a triserine motif can introduce new regulatory layers into developmental pathways. oup.com These examples highlight that triserine clusters are not merely passive structural elements but can be active sites of regulation, influencing critical cellular processes through mechanisms like phosphorylation-dependent protein interactions and modulation of enzymatic activity.
Functional Role of Phosphosite Triserine Clusters in RecQ-like Helicases (e.g., BLM Helicase)
The RecQ-like helicase, Bloom's syndrome helicase (BLM), plays a crucial role in maintaining genomic integrity. Its function is intricately regulated by post-translational modifications, particularly phosphorylation. A key regulatory element within BLM is a phosphosite tri-serine cluster, specifically at positions S577, S579, and S580. nih.gov This cluster is located within the domain of BLM that interacts directly with topoisomerase IIα, an enzyme essential for resolving DNA topological problems. researcher.lifenih.gov
The interaction between BLM and topoisomerase IIα is critical for regulating chromosome breakage. nih.govnih.gov Research has demonstrated that the enzymatic activities of both proteins are reciprocally stimulated through their direct interaction. nih.govresearcher.life In vitro studies have shown that this interaction can lead to a tenfold increase in the decatenation and relaxation activity of topoisomerase IIα and a threefold increase in the unwinding activity of BLM on forked DNA duplex substrates. nih.govresearcher.lifenih.gov The tri-serine cluster (S577/S579/S580) is indispensable for this functional interplay. nih.govresearcher.life Experiments using BLM proteins with mutations in this cluster have revealed its importance; the stimulation of BLM's helicase activity by topoisomerase IIα is significantly diminished when these serine residues are altered. nih.gov
To investigate the specific role of phosphorylation at this cluster, researchers have created mutants where the serine residues are replaced with other amino acids. Substituting the three serines with alanine (which cannot be phosphorylated) significantly reduces the topoisomerase IIα-mediated stimulation of BLM's unwinding activity in vitro. nih.govnih.gov Conversely, replacing the serines with aspartic acid residues, which mimic the negative charge of phosphorylation, restores the stimulatory effect. nih.govnih.gov This strongly suggests that phosphorylation of the tri-serine cluster is a key mechanism for modulating the interaction between BLM and topoisomerase IIα and, consequently, their respective enzymatic functions. nih.gov
| BLM Helicase Variant | Modification at Tri-Serine Cluster (S577/S579/S580) | Effect on Topoisomerase IIα-Mediated Stimulation of Helicase Activity |
| Wild-Type BLM | Native Serine Residues | Baseline threefold stimulation of BLM unwinding activity. nih.gov |
| Alanine-Substituted BLM | Serines replaced with Alanines (prevents phosphorylation) | Significant reduction in stimulation of BLM unwinding activity. nih.govnih.gov |
| Aspartate-Substituted BLM | Serines replaced with Aspartic Acids (mimics phosphorylation) | Stimulation of BLM unwinding activity is restored/reversed to near wild-type levels. nih.govnih.gov |
Regulation of DNA Metabolism and Chromosome Stability via Triserine Modifications
The modification state of the tri-serine cluster in BLM helicase has profound implications for DNA metabolism and the maintenance of chromosome stability. nih.gov The loss of functional BLM protein, as seen in Bloom's syndrome, leads to elevated rates of chromosome breakage and recombination. nih.gov The integrity of the S577/S579/S580 cluster is critical for BLM's ability to prevent these defects. nih.gov
Studies in human cells lacking BLM (BLM-/-) have shown that introducing a BLM transgene with alanine substitutions at the tri-serine cluster fails to rescue the chromosomal instability phenotype. nih.govnih.gov These cells exhibit a significant increase in the frequency of micronuclei, which are markers of chromosome damage and mis-segregation. nih.gov They also show a higher incidence of DNA double-strand breaks and anaphase ultra-fine bridges (UFBs), which are structures that connect sister chromatids during cell division and are indicative of incomplete DNA replication or repair. nih.govnih.gov Furthermore, the alanine substitutions lead to a decrease in the co-localization of BLM with topoisomerase IIα within the cell. nih.govnih.gov
In contrast, when a BLM transgene with aspartic acid substitutions (mimicking constitutive phosphorylation) is introduced into BLM-deficient cells, it effectively reverses these cellular defects. nih.govnih.gov The levels of chromosome breakage, micronuclei formation, and UFBs are reduced to levels comparable to those in cells with wild-type BLM. nih.gov This demonstrates that the phosphorylation of this tri-serine cluster is a key regulatory event that governs BLM's role in DNA repair and the preservation of chromosomal stability. nih.govnih.gov These findings underscore the hypothesis that phosphosite clusters can act as critical switches in biological responses, with the modification of the BLM tri-serine cluster being a vital regulator of genome integrity. nih.gov
| Cellular Phenotype | BLM-/- Cells with Alanine-Substituted BLM | BLM-/- Cells with Aspartate-Substituted BLM |
| Micronuclei Frequency | Increased. nih.govnih.gov | Similar to wild-type levels. nih.gov |
| DNA Double-Strand Breaks | Increased. nih.govnih.gov | Similar to wild-type levels. nih.gov |
| Anaphase Ultra-fine Bridges (UFBs) | Increased. nih.govnih.gov | Similar to wild-type levels. nih.gov |
| Co-localization with Topoisomerase IIα | Decreased. nih.govnih.gov | Similar to wild-type levels. nih.gov |
Influence of Serine Residues on Peptide Self-Assembly and Conformational Stability
Serine residues, and by extension triserine sequences, play a significant role in the self-assembly of peptides and the conformational stability of the resulting structures. mdpi.com The hydroxyl group in the serine side chain is capable of forming hydrogen bonds, which are crucial intermolecular interactions that drive the organization of peptides into higher-order assemblies like fibrils and β-sheets. researchgate.net
The process of peptide self-assembly is often a transition from transient, partially ordered states, such as α-helices, to more stable, well-defined structures like β-sheets. nih.gov The presence and position of serine residues can influence this conformational journey. For example, in studies of islet amyloid polypeptide (IAPP) fragments, a serine-to-glycine substitution was associated with an enhanced propensity to form amyloid fibrils, highlighting the specific role of the serine residue in modulating the kinetics and pathway of self-assembly. nih.gov
The contribution of serine to conformational stability is also observed in synthetic peptides. In a serine-solubilized nonapeptide, temperature-dependent studies showed a transition from β-hairpin-like structures, which are oligomeric, to monomeric extended-β conformations. aip.org At low temperatures, the structure appears to be a β-hairpin, while at higher temperatures, it transitions to an extended conformation. aip.org This demonstrates how environmental conditions can modulate the conformations adopted by serine-containing peptides. aip.org The ability of serine's hydroxyl groups to interact with the peptide backbone can stabilize specific secondary structures. aip.org The balance between intra- and intermolecular hydrogen bonds, often mediated by serine residues, dictates whether a peptide remains monomeric or assembles into larger structures. researchgate.netaip.org
| Peptide System | Role of Serine Residue(s) | Observed Effect on Self-Assembly/Stability |
| FESNF Pentapeptide | Facilitates hydrogen bonding. mdpi.com | Contributes to the formation of well-defined fibrillar structures. mdpi.com |
| Islet Amyloid Polypeptide (IAPP) | A specific serine (S20) is involved in a region that transitions from α-helix to β-sheet. nih.gov | Substitution of this serine affects the rate of amyloid fibril formation. nih.gov |
| P11 Peptides | Provides neutral hydrogen bonding capabilities. researchgate.net | Compared to glutamine, the reduced hydrogen bonding capacity of serine increases the critical concentration required for self-assembly. researchgate.net |
| Serine-Alanine Nonapeptide | Side chain hydroxyls can interact with the main chain. aip.org | Participates in a temperature-dependent equilibrium between β-hairpin oligomers and extended monomers. aip.org |
Triserine in Post-Translational Modification Studies (e.g., Glycosylation and Phosphorylation Effects on Conformation)
Post-translational modifications (PTMs) are crucial for regulating protein function, and serine is a primary target for two of the most common and important PTMs: phosphorylation and glycosylation. chomixbio.comabcam.com These modifications, occurring on single serine residues or within clusters like triserine, can profoundly alter a protein's conformation, stability, and interactions. frontiersin.orgnih.gov
Phosphorylation involves the addition of a negatively charged phosphate (B84403) group to serine's hydroxyl group. abcam.com This modification can act as a molecular switch, often inducing significant conformational changes. frontiersin.org For instance, studies on model peptides from the tau protein showed that phosphorylation of serine residues can lead to a transition from an ordered to a more disordered state. frontiersin.org However, in other contexts, phosphorylation can induce a specific "conformational order". frontiersin.org The addition of the bulky, charged phosphate group alters local electrostatic and steric environments, influencing the peptide backbone's preferred geometry. frontiersin.org
Glycosylation is the attachment of sugar molecules (glycans) to the serine residue. abcam.com This modification is known to have a major effect on protein folding and stability. nih.gov Even the simplest N-linked glycans can have a unique conformational effect on the peptide backbone. nih.gov The stereochemistry of the linkage between the carbohydrate and the peptide is critical; studies have shown that α-linked and β-linked glycopeptides adopt distinct conformations. nih.gov Glycosylation can alter the dynamics of the protein region where it occurs without necessarily causing a large-scale structural change. biorxiv.org For example, in SLC6 transporters, glycosylation was found to alter the dynamics of the extracellular loop to which the glycan is attached. biorxiv.org In some cases, phosphorylation and O-GlcNAc (a type of glycosylation) can have opposing effects on conformation at the same serine/threonine site. frontiersin.org
| Post-Translational Modification | Target | General Conformational Effect | Specific Example |
| Phosphorylation | Hydroxyl group of Serine. abcam.com | Induces conformational changes by adding a bulky negative charge; can lead to ordered-to-disordered transitions or induce specific ordered states. frontiersin.org | In model tau peptides, phosphorylation can promote a less structured state. frontiersin.org |
| Glycosylation | Hydroxyl group of Serine. abcam.com | Affects protein folding, stability, and local dynamics; the specific conformation is sensitive to glycan composition and linkage stereochemistry. nih.gov | In SLC6 transporters, glycosylation alters the dynamics of the modified extracellular loop. biorxiv.org |
Emerging Research Applications and Future Directions for Triserine Studies
Rational Design of Triserine-Based Chemical Probes and Tools for Biological Research
The rational design of chemical probes is essential for dissecting complex biological processes. The Triserine scaffold, particularly in its cyclized lactone form, offers a pre-organized platform for the development of such tools. researchgate.net Researchers are leveraging the structural rigidity and specific stereochemistry of the Triserine backbone to create probes that can investigate molecular recognition events, enzymatic activities, and cellular transport mechanisms.
A notable area of research involves the use of the Triserine backbone, inherited from the siderophore enterobactin (B1671361), to probe the mechanisms of microbial iron acquisition and immune evasion. nih.govnih.gov Synthetic analogues of enterobactin, which retain the core triserine lactone structure but feature modified chelating groups, have been created to study the binding affinity with siderocalin, a protein part of the human innate immune system. nih.gov By systematically altering the siderophore structure while keeping the triserine backbone, these probes help to elucidate the specific steric and electrostatic interactions that govern pathogen recognition. nih.gov
Furthermore, linear Triserine sequences are being incorporated into larger peptide structures to create targeted tools for biomedical imaging. In one study, a cysteine-triserine (CSSS) sequence was used as a chelating moiety for the radionuclide technetium-99m (99mTc). scielo.br This Triserine-containing peptide was conjugated to a larger peptide that targets HER-2 receptors on breast cancer cells, demonstrating the utility of Triserine in creating targeted radiopharmaceuticals for diagnostic applications. scielo.br The presence of a tri-serine cluster within critical proteins, such as the BLM helicase involved in DNA repair, also suggests that Triserine-based molecules could be designed as probes to study phosphorylation-dependent protein-protein interactions and their role in maintaining genomic stability. oup.com These examples highlight a function-oriented approach where the inherent structural characteristics of Triserine are harnessed to build sophisticated probes for biological exploration. nih.gov
Development of Triserine-Inspired Scaffolds for Anion Recognition and Sensing Applications
The development of synthetic receptors capable of selectively binding and sensing anions is a significant challenge in supramolecular chemistry, with wide-ranging applications in medical diagnostics and environmental monitoring. The tri-serine tri-lactone scaffold, a cyclic triester of L-serine, has emerged as a highly effective and versatile platform for the construction of anion sensors. researchgate.netrsc.org This scaffold provides a rigid, C3-symmetric framework that pre-organizes appended recognition motifs, creating a well-defined cavity for anion binding. rsc.org
Researchers have successfully functionalized the three α-amine groups of the triserine lactone with various hydrogen-bond-donating moieties and fluorophores to create sophisticated fluorescent sensors. researchgate.netrsc.org Two prominent recognition units employed are thiourea (B124793) and sulfonamide. rsc.orgrhhz.net These groups, when attached to the triserine lactone scaffold, can effectively bind anions through hydrogen bonds. The binding event triggers a change in the fluorescence of a nearby reporter molecule, allowing for optical detection. rsc.org
A key finding is that the choice of the linker (thiourea vs. sulfonamide) can dictate the nature of the fluorescent response. For instance, in sensors designed for citrate (B86180) and phosphate (B84403) detection, the thiourea-based sensor exhibits fluorescence enhancement upon anion binding, while the sulfonamide-based sensor shows fluorescence quenching. researchgate.netrhhz.net This dual-response mechanism provides rich, information-dense signals that enable the discrimination of structurally similar anions. researchgate.netrsc.org Sensor arrays composed of just these two types of triserine-based sensors have been used for the highly accurate quantification of citrate in urine and adenosine (B11128) 5′-triphosphate (ATP) in human blood serum, often without requiring any sample pretreatment. researchgate.netrhhz.netresearchgate.netnih.gov
Beyond phosphates and carboxylates, research has also demonstrated the utility of carbamate-functionalized triserine lactone receptors for the recognition of halides, with a high selectivity for fluoride (B91410) over other halides like chloride, bromide, and iodide. researchgate.net
Table 1: Triserine-Lactone Based Anion Sensors
| Sensor Scaffold | Recognition Moiety | Target Anion(s) | Sensing Mechanism | Application | Source(s) |
|---|---|---|---|---|---|
| Tri-serine tri-lactone | Thiourea | Citrate, Organic Phosphates (e.g., ATP) | Fluorescence Enhancement | Quantification in Urine/Blood Serum | researchgate.netrsc.orgrhhz.net |
| Tri-serine tri-lactone | Sulfonamide | Citrate, Organic Phosphates (e.g., ATP) | Fluorescence Quenching | Quantification in Urine/Blood Serum | researchgate.netrsc.orgrhhz.net |
Interdisciplinary Approaches Integrating Triserine Chemistry with Advanced Materials Science and Biotechnology
The unique chemical and structural properties of Triserine and its derivatives are fostering interdisciplinary research that merges peptide chemistry with materials science and biotechnology. These efforts are leading to the development of novel functional materials and biotechnological tools with diverse applications.
In biotechnology, the Triserine backbone is a cornerstone of siderophore chemistry, most famously in enterobactin, a powerful iron-chelating agent produced by many bacteria. nih.gov The triserine lactone macrocycle pre-organizes the three catecholate iron-binding groups, contributing significantly to its exceptionally high affinity and selectivity for ferric iron. nih.govacs.org Understanding the role of this scaffold has spurred biotechnological applications that include the development of novel antibiotics. By conjugating antimicrobial agents to siderophore analogues, researchers can hijack the bacteria's own iron uptake system to deliver drugs into the cell, a "Trojan horse" strategy to combat infectious diseases. nih.govacs.org Furthermore, these natural chelators are being explored for bioremediation to clean up heavy metals and in agriculture to enhance iron availability to plants. researchgate.netnih.gov
In the realm of materials science, Triserine is being investigated as a component in the creation of advanced biomaterials. It has been noted for its utility as a biocompatible stabilizing agent in formulations for medical devices and drug delivery systems. The hydroxyl groups of the serine residues offer reactive sites for modification and polymerization. Research into the chemoenzymatic polymerization of L-serine esters has successfully produced poly(L-serine), a hydrophilic polypeptide with significant potential as a functional biomaterial. acs.org While not directly using the tripeptide, this work highlights the potential for serine-rich structures like Triserine to be used as monomers or building blocks for functional polymers and hydrogels. acs.orgfrontiersin.org Additionally, Triserine has been mentioned as a potential component in the development of radial-shaped polymer compounds for use as CT contrast agents. google.comgoogle.com The synthesis of conjugates, such as triserine lactone-bisphosphonates, for iron chelation further illustrates the blending of peptide chemistry with materials design for biomedical applications. tandfonline.com
Table 2: Mentioned Chemical Compounds
| Compound Name | |
|---|---|
| Adenosine 5'-triphosphate (ATP) | |
| Bromide | |
| Chloride | |
| Citrate | |
| Cysteine | |
| Enterobactin | |
| Fluoride | |
| Iodide | |
| L-serine | |
| Phosphate | |
| Poly(L-serine) | |
| Sulfonamide | |
| Technetium-99m | |
| Thiourea |
Q & A
Q. What criteria should guide the selection of analytical techniques for Triserine quantification in heterogeneous samples?
- Decision Matrix :
| Sample Type | Recommended Technique | Key Consideration |
|---|---|---|
| Pure compound | NMR, HRMS | Structural confirmation |
| Biological fluid | LC-MS/MS | Sensitivity (<1 ng/mL) |
| Tissue homogenate | ELISA with anti-Triserine antibodies | Cross-reactivity testing |
Data Presentation and Reproducibility
Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for Triserine derivatives in supplementary materials?
- Guidelines : Annotate spectra with acquisition parameters (e.g., solvent, temperature). Provide raw data files (e.g., JCAMP-DX format) and reference compound data. For contradictions, discuss potential isomerization or solvent effects in a dedicated “Data Limitations” subsection .
Q. What steps ensure reproducibility in multi-step Triserine synthesis protocols?
- Checklist :
- Report exact equivalents, reaction times, and purification methods (e.g., column chromatography gradients).
- Include negative controls (e.g., reactions without catalyst).
- Share synthetic intermediates’ characterization data (e.g., melting points, IR spectra) in open-access repositories .
Contradiction and Innovation
Q. How can TRIZ contradiction analysis optimize Triserine’s scalability in academic lab settings?
- Case Study : If improving yield (Parameter 39: Productivity) conflicts with purity (Parameter 38: Process Accuracy), apply TRIZ Principle 1: Segmentation (e.g., stepwise purification). Document trade-offs in the discussion section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
